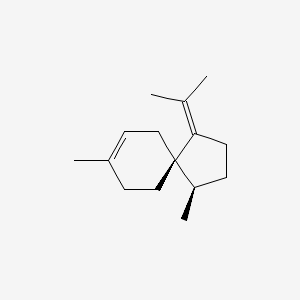
Alaskene
描述
Alaskene is a hydrocarbon compound characterized by its molecular formula C₁₅H₂₄ . It belongs to the class of alkenes, which are unsaturated hydrocarbons containing at least one carbon-to-carbon double bond . This double bond makes alkenes more reactive than their saturated counterparts, alkanes .
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: Alkenes, including this compound, can be synthesized by dehydrating alcohols.
Reduction of Alkynes: Alkenes can also be prepared by reducing alkynes with hydrogen in the presence of palladised charcoal, which is moderately deactivated with quinoline or sulfur compounds.
Dehydrohalogenation of Alkyl Halides: Heating alkyl halides with alcoholic potash (potassium hydroxide dissolved in alcohol) results in the formation of alkenes through dehydrohalogenation.
Industrial Production Methods:
Catalytic Cracking: In the petrochemical industry, alkenes are often produced through catalytic cracking of large hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst at high temperatures.
Steam Cracking: Another common industrial method is steam cracking, where hydrocarbons are heated in the presence of steam to produce alkenes.
Types of Reactions:
Addition Reactions: Alkenes readily undergo addition reactions due to the presence of the double bond.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds depending on the oxidizing agent used.
Polymerization: Alkenes can undergo polymerization to form polymers such as polyethylene.
Common Reagents and Conditions:
Hydrogenation: Requires a metal catalyst such as palladium, platinum, or nickel.
Halogenation: Involves halogens like chlorine or bromine, often in the presence of a solvent like carbon tetrachloride.
Oxidation: Uses oxidizing agents such as potassium permanganate or ozone.
Major Products:
Hydrogenation: Converts alkenes to alkanes.
Halogenation: Produces vicinal dihalides.
Oxidation: Forms epoxides, diols, or carbonyl compounds.
科学研究应用
Alaskene and other alkenes have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the production of polymers.
Biology: Serve as building blocks for biologically active molecules.
Medicine: Alkenes are used in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: Employed in the manufacture of plastics, synthetic fibers, and other materials.
作用机制
The reactivity of alaskene is primarily due to the presence of the carbon-to-carbon double bond. This bond consists of a sigma (σ) bond and a pi (π) bond. The π bond is relatively weak and can be easily broken, making alkenes highly reactive . The mechanism of action often involves the addition of reagents across the double bond, leading to the formation of new compounds.
相似化合物的比较
- β-Alaskene
- γ-Acoradiene
- Other Alkenes
Comparison:
- Reactivity: Alaskene, like other alkenes, is more reactive than alkanes due to the presence of the double bond .
- Structure: this compound has a unique molecular structure that distinguishes it from other similar compounds .
- Applications: While all alkenes share common applications in synthesis and industry, this compound’s specific properties may make it more suitable for certain specialized applications .
属性
IUPAC Name |
(1R,5S)-1,8-dimethyl-4-propan-2-ylidenespiro[4.5]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13H,5-6,8-10H2,1-4H3/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKLOOMRRZKSNM-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C12CCC(=CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)[C@]12CCC(=CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















